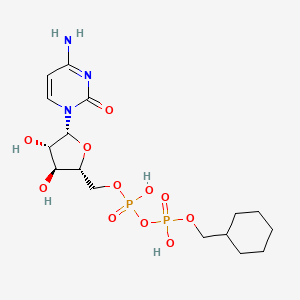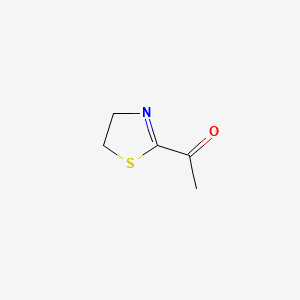![molecular formula C52H48P4Pd B1222536 双[1,2-双(二苯基膦)乙烷]钯(0) CAS No. 31277-98-2](/img/structure/B1222536.png)
双[1,2-双(二苯基膦)乙烷]钯(0)
描述
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is an organometallic compound widely used as a catalyst in various organic reactions. This compound, often referred to by its chemical formula, [Pd(C26H24P2)2], is known for its high catalytic activity, selectivity, and stability. It plays a crucial role in facilitating cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
科学研究应用
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) has a wide range of applications in scientific research:
- Chemistry : It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
- Biology : The compound is used in the synthesis of biologically active molecules and natural products.
- Medicine : It plays a role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry : The compound is used in the production of fine chemicals, polymers, and electronic materials.
作用机制
Target of Action
The primary target of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0), also known as Pd(DIPHOS)2, is organic chemical reactions . It is widely used as a catalyst in these reactions, particularly in cross-coupling reactions .
Mode of Action
Pd(DIPHOS)2 interacts with its targets by facilitating the coupling of two organic substrates . This is achieved through its high catalytic activity, selectivity, and stability . The compound’s mode of action makes it a versatile tool for the synthesis of complex organic compounds .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Suzuki-Miyaura reaction, Heck reaction, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Buchwald-Hartwig Cross Coupling Reaction . These pathways are crucial for the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Result of Action
The result of Pd(DIPHOS)2’s action is the formation of complex organic compounds . Its high catalytic activity, selectivity, and stability enable the efficient synthesis of these compounds . Additionally, Pd(DIPHOS)2 has potential applications in the production of electronic materials and in medical and biochemical research .
Action Environment
The action of Pd(DIPHOS)2 can be influenced by environmental factors such as temperature and the presence of air . The compound is typically stored under inert gas at -20°C to maintain its stability . Exposure to air or heat should be avoided .
生化分析
Biochemical Properties
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) acts as a catalyst in biochemical reactions, facilitating the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules to enhance reaction rates and selectivity. For instance, it is known to interact with palladium-dependent enzymes, which play a role in catalyzing cross-coupling reactions . The nature of these interactions involves the coordination of the palladium center with the phosphine ligands, which stabilizes the reactive intermediates and facilitates the catalytic cycle.
Cellular Effects
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, this compound can alter cellular metabolism by modulating the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) involves its ability to form stable complexes with biomolecules. It binds to specific sites on enzymes and proteins, either inhibiting or activating their activity . This binding interaction is crucial for its catalytic function, as it allows the compound to facilitate the formation of carbon-carbon bonds in biochemical reactions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) can change over time due to its stability and degradation. The compound is generally stable under inert conditions but can degrade when exposed to air or moisture . Long-term studies have shown that its catalytic activity can decrease over time, impacting its effectiveness in biochemical reactions. Proper storage and handling can mitigate these effects and maintain its stability.
Dosage Effects in Animal Models
The effects of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) vary with different dosages in animal models. At low doses, it can effectively catalyze biochemical reactions without causing significant toxicity . At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired catalytic activity without inducing adverse effects.
Metabolic Pathways
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is involved in various metabolic pathways, particularly those related to carbon-carbon bond formation. It interacts with enzymes such as palladium-dependent oxidases and transferases, which play a role in these pathways . The compound can also affect metabolite levels by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its catalytic effects. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which determine its ability to reach target sites within the cell.
Subcellular Localization
The subcellular localization of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria or endoplasmic reticulum, where it can interact with enzymes and proteins involved in metabolic processes. This localization is essential for its catalytic function and overall effectiveness in biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) typically involves the reaction of palladium(II) chloride with 1,2-bis(diphenylphosphino)ethane in the presence of a reducing agent. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
PdCl2+2C26H24P2+Reducing Agent→[Pd(C26H24P2)2]+2HCl
Common reducing agents used in this reaction include sodium borohydride or hydrazine. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often purified by recrystallization or chromatography techniques to remove any impurities.
化学反应分析
Types of Reactions: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is primarily involved in cross-coupling reactions, including:
- Suzuki-Miyaura Coupling
- Heck Reaction
- Stille Coupling
- Sonogashira Coupling
- Negishi Coupling
- Buchwald-Hartwig Amination
Common Reagents and Conditions: These reactions typically involve the use of organohalides and organometallic reagents such as boronic acids, stannanes, alkynes, and zinc reagents. The reactions are usually carried out in the presence of a base (e.g., potassium carbonate, sodium hydroxide) and a solvent (e.g., THF, toluene, dimethylformamide) under inert atmosphere conditions.
Major Products: The major products formed from these reactions are biaryl compounds, alkenes, alkynes, and amines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
相似化合物的比较
Similar Compounds:
- Bis(triphenylphosphine)palladium(0)
- Bis(dibenzylideneacetone)palladium(0)
- Tetrakis(triphenylphosphine)palladium(0)
Uniqueness: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is unique due to its high stability and selectivity in catalytic reactions. Compared to other palladium(0) complexes, it offers better control over reaction conditions and higher yields of the desired products. Its bidentate ligand structure provides enhanced stability and reactivity, making it a preferred choice for many synthetic applications.
属性
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H24P2.Pd/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFGMAGIYHHRKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48P4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369119 | |
| Record name | Pd(DIPHOS)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
903.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31277-98-2 | |
| Record name | Pd(DIPHOS)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Phosphonooxy)methyl]ethylene dilaurate](/img/structure/B1222455.png)

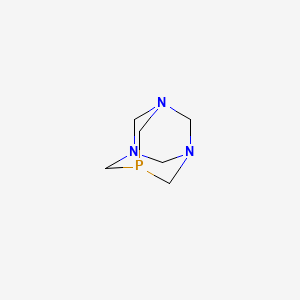
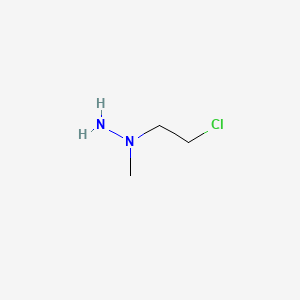

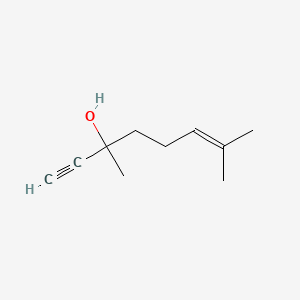
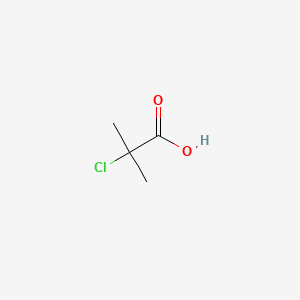
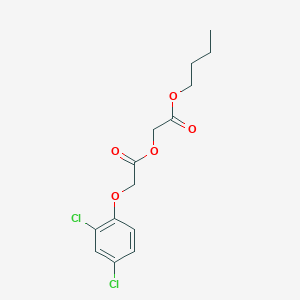
![4-[Bis(2-chloroethyl)amino]phenyl dihydrogen phosphate](/img/structure/B1222465.png)
